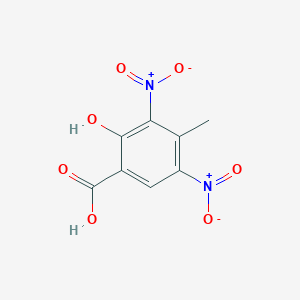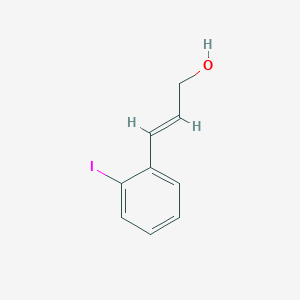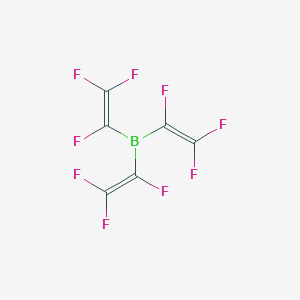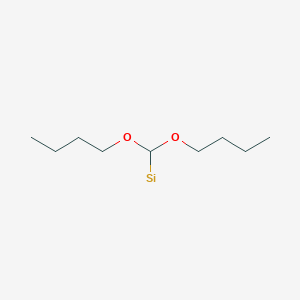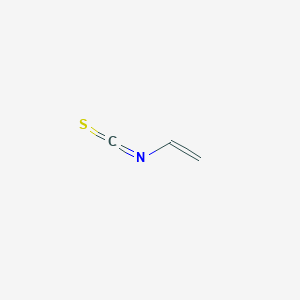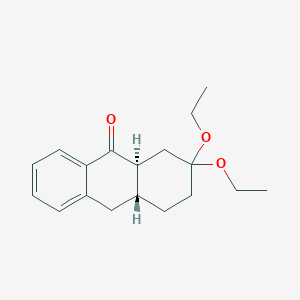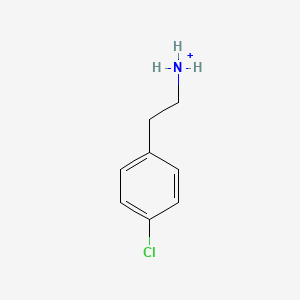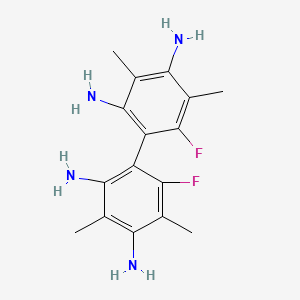
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine is a complex organic compound characterized by its multiple amino and fluoro substituents on a dimethylbenzene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the dimethylbenzene core, followed by the introduction of amino and fluoro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The fluoro groups can be reduced to form hydrogenated derivatives.
Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diamino-3,5-dimethyl-6-sulfotoluene
- 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid
Uniqueness
Compared to similar compounds, 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine stands out due to its dual fluoro and amino substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
434-91-3 |
|---|---|
Fórmula molecular |
C16H20F2N4 |
Peso molecular |
306.35 g/mol |
Nombre IUPAC |
4-(2,4-diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H20F2N4/c1-5-11(17)9(15(21)7(3)13(5)19)10-12(18)6(2)14(20)8(4)16(10)22/h19-22H2,1-4H3 |
Clave InChI |
WLJZOVDBARHHPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1N)C2=C(C(=C(C(=C2F)C)N)C)N)F)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
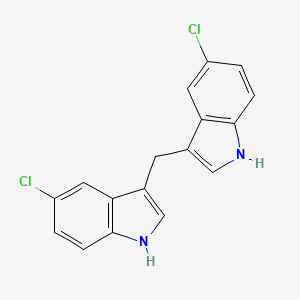
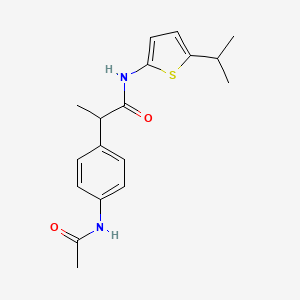
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
